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GD1a Ganglioside sugar-β-NAc-sp3-biotin

Cat. No.: B1164130
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Description

Significance of Gangliosides in Cellular and Neurobiological Contexts: Focus on GD1a

Gangliosides are sialic acid-containing glycosphingolipids that are particularly abundant in the plasma membranes of cells, especially in the nervous system. frontiersin.orgnih.gov They are key components of membrane microdomains, or "lipid rafts," where they play crucial roles in modulating membrane proteins, ion channels, and cell signaling. frontiersin.orgmdpi.com Through their complex carbohydrate headgroups, gangliosides participate in cell-cell recognition and adhesion processes. nih.gov

The brain's glycome is unique in that gangliosides account for the majority of sialic acid content, highlighting their importance in neural functions. frontiersin.orgnih.gov The four major gangliosides in the mammalian brain are GM1, GD1a, GD1b, and GT1b. nih.govplos.org These molecules are critical for neurodevelopment, with specific gangliosides being associated with distinct stages such as synaptogenesis and myelination. mdpi.com

GD1a, in particular, is a major ganglioside in various brain regions, including the hippocampus and cortex. mdpi.com It has been implicated in several vital neurobiological functions:

Axon-Myelin Interactions: GD1a, along with GT1b, is recognized as a key receptor for Myelin-Associated Glycoprotein (B1211001) (MAG), a protein on myelin sheaths. This interaction is crucial for the long-term stability and maintenance of the axon-myelin unit. mdpi.comnih.govplos.org

Neuronal Signaling: Like other gangliosides, GD1a can modulate the activity of signaling proteins within its own membrane. frontiersin.orgnih.gov It is involved in processes that regulate synaptic function and plasticity. nih.gov

Cell-Cell Recognition: The carbohydrate structure of GD1a can be recognized by specific binding proteins (lectins) on adjacent cells, mediating cellular interactions. nih.gov

The critical role of GD1a is underscored by studies on genetically engineered mice lacking the enzymes for its synthesis; these animals often exhibit progressive neurodegenerative issues. mdpi.complos.org

Design Principles and Rationale for Biotinylated Glycoconjugate Probes

To study the specific interactions of molecules like GD1a within the complex cellular environment, researchers utilize probes that can be easily detected and isolated. Biotinylated glycoconjugate probes are powerful tools designed for this purpose, based on several key principles:

High-Affinity Tagging: The core of this technology is the exceptionally strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) or streptavidin. caymanchem.comnih.gov This bond is one of the strongest known in nature, allowing for the efficient capture and detection of the biotinylated probe and any molecules bound to it.

Linker/Spacer Arm: A linker is placed between the ganglioside and the biotin tag. The design of this linker is critical. tuat.ac.jp In the case of "GD1a Ganglioside sugar-β-NAc-sp3-biotin," the linker consists of a sugar moiety (likely N-acetylglucosamine) and a short hydrocarbon spacer (sp3). This design serves two main purposes:

Preservation of Natural Conformation: The linker extends the biotin tag away from the ganglioside's carbohydrate headgroup, minimizing steric hindrance. This ensures that the ganglioside can interact with its biological partners as it naturally would. caymanchem.com

Accessibility: The linker makes the biotin tag more accessible for binding to avidin or streptavidin, which is often immobilized on a solid support like beads or a plate. tuat.ac.jpresearchgate.net

Synthetic Accessibility: These probes are typically produced through chemoenzymatic synthesis. nih.gov This method allows for precise control over the structure, enabling the creation of analogues that can be used to study specific aspects of ganglioside function.

The rationale for using a probe like this compound is to leverage these design principles for various experimental applications. These probes are cell-permeable, allowing for the study of interactions within a living cell's native environment. nih.gov

Historical Perspective on Synthetic Ganglioside Analogues as Research Tools

The use of synthetic analogues of natural products as research tools is a long-standing practice in medicinal chemistry and chemical biology. mdpi.com Initially, research on gangliosides relied on molecules purified from natural sources, primarily animal brains. However, this approach had limitations, including low yields, heterogeneity of the purified products, and the potential for contamination.

The advent of advanced organic and enzymatic synthesis techniques in the late 20th and early 21st centuries revolutionized glycobiology research. nih.govnih.gov Scientists gained the ability to construct complex ganglioside structures from simpler building blocks. This led to the development of a wide array of synthetic ganglioside analogues designed for specific research purposes:

Tagged Analogues: The earliest and most common modifications involved attaching tags for detection and purification. Besides biotin, these have included fluorescent dyes and radioactive isotopes. nih.gov These tagged analogues have been instrumental in identifying ganglioside-binding proteins and studying their uptake and metabolism by cells. nih.gov

Sialidase-Resistant Analogues: A significant challenge in studying ganglioside function is their degradation by sialidases, enzymes that cleave sialic acid residues. To overcome this, researchers have developed analogues with modified linkages (e.g., C-linked instead of O-linked sialosides) that are resistant to enzymatic cleavage. acs.org These stable analogues allow for the long-term study of ganglioside functions without metabolic interference.

Therapeutic Prototypes: Synthetic analogues have also been explored as potential therapeutic agents, particularly in cancer research, where certain gangliosides like GM3 are known tumor-associated antigens. nih.govnih.gov

The development of these synthetic tools has allowed for a more precise and controlled investigation of ganglioside biology, moving from broad observations to detailed mechanistic studies.

Overview of Research Domains Utilizing this compound

The specific properties of this compound make it a valuable tool across several research domains. Its primary utility lies in its ability to act as a "bait" in affinity-based experiments to identify and characterize molecules that interact with the GD1a ganglioside.

Research DomainApplication of this compoundResearch Findings
Neuroscience Identification of GD1a binding partners on neurons, glia, and in the extracellular matrix.Used to confirm and study the interaction between GD1a on axons and Myelin-Associated Glycoprotein (MAG) on myelin, crucial for nervous system stability. nih.gov
Immunology Investigation of gangliosides as receptors for pathogens or as modulators of immune cell function.Biotinylated ganglioside probes are used to study molecular mimicry, where pathogens have structures similar to host gangliosides, triggering autoimmune responses like Guillain-Barré syndrome. youtube.com
Infectious Disease Detection of bacterial toxins that bind to gangliosides to enter host cells.Biotinylated GM1 analogues are used in ELISA-based assays to detect cholera toxin and E. coli heat-labile enterotoxin. caymanchem.comnih.gov Similar principles can be applied with GD1a probes to find toxins that specifically target it.
Drug Discovery Screening for small molecules or antibodies that can block or mimic GD1a interactions.Probes can be immobilized on surfaces (e.g., in solid-phase assays or on sensor chips) to screen compound libraries for potential therapeutic leads that modulate GD1a-dependent pathways. nih.gov
Cell Biology Studying the endocytosis, trafficking, and metabolism of gangliosides within the cell.By tracking the biotin tag, researchers can follow the journey of the ganglioside analogue after it is taken up by cultured cells, providing insights into lysosomal catabolism. nih.gov

Properties

Molecular Formula

C28H33F2N7O2S

Synonyms

Neu5Acα2-3Galβ1-3GalNAcβ1-4

Origin of Product

United States

Synthetic Methodologies and Structural Characterization for Research Probe Development

Chemoenzymatic Synthesis of GD1a Ganglioside sugar-β-NAc-sp3-biotin

The creation of biotin-appended GD1a analogues is achieved through a chemoenzymatic pathway that combines the precision of enzymatic glycosylation with the flexibility of chemical synthesis. nih.gov This approach allows for the construction of the complex oligosaccharide chain and the subsequent attachment of a biotin (B1667282) moiety for detection and affinity-based applications. nih.govcaymanchem.com

Strategic Considerations for Linker Integration (sugar-β-NAc-sp3)

The integration of a linker arm between the ganglioside's core structure and the biotin tag is a critical step that dictates the utility of the resulting probe. The choice of linker is crucial to ensure that the natural properties of the ganglioside are maintained, allowing for near-native interactions with proteins and other biological partners. caymanchem.com

A common strategy involves attaching the linker to the amine group of the sphingosine (B13886) moiety. caymanchem.com For instance, a hexanoic acid linker can be used to connect the biotin label, providing sufficient spatial separation to minimize steric hindrance and preserve the ganglioside's biological recognition sites. caymanchem.com The synthesis often starts with a suitable precursor, such as a protected lactoside, which is chemically modified to introduce a functional group for linker attachment. A 2-azidoethyl linker, for example, can be introduced and later reduced to an amine for coupling with biotin. researchgate.netresearchgate.net This multi-step process, involving protection, functional group interconversion, and final deprotection, yields a deprotected lactoside ready for enzymatic extension. researchgate.net The linker's design, represented here by the "sp3" designation, emphasizes the use of flexible, single-bonded carbon chains that allow the biotin group to be accessible for binding to streptavidin or avidin (B1170675) in various biochemical assays. caymanchem.com

Enzymatic Glycosylation Steps Utilizing Glycosyltransferases (e.g., Campylobacter jejuni)

The intricate oligosaccharide structure of GD1a is assembled with high stereo- and regioselectivity using a cascade of glycosyltransferase enzymes. researchgate.net Glycosyltransferases derived from the bacterium Campylobacter jejuni have proven to be particularly effective for synthesizing ganglioside mimics in high yields. nih.gov Strains of C. jejuni associated with Guillain-Barré syndrome often produce lipooligosaccharides (LOS) that mimic the structures of human gangliosides like GM1a and GD1a. nih.govasm.org Researchers have harnessed the enzymes from the LOS biosynthesis pathway of these bacteria for in vitro synthesis. nih.govresearchgate.net

The synthesis typically begins with a biotinylated lactose (B1674315) precursor. researchgate.net A series of enzymatic steps then extends this core structure. Key enzymes from C. jejuni involved in this process include:

β-1,4-N-acetylgalactosaminyltransferase (CgtA) : This enzyme transfers an N-acetylgalactosamine (GalNAc) residue. researchgate.net

β-1,3-galactosyltransferase (CgtB) : This enzyme adds a galactose (Gal) residue. researchgate.netresearchgate.net

Bifunctional Sialyltransferase (Cst-II) : This remarkable enzyme possesses both α-2,3-sialyltransferase and α-2,8-sialyltransferase activity. It is responsible for adding the two sialic acid residues characteristic of the GD1a structure, first transferring a sialic acid to the galactose and then adding a second sialic acid to the first. researchgate.netjci.org

This enzymatic cascade, starting from the biotin-appended lactose, sequentially builds the GM1a structure and then further extends it to the target GD1a oligosaccharide. nih.govnih.gov

EnzymeSource OrganismFunction in GD1a SynthesisReference
β-1,4-N-acetylgalactosaminyltransferase (CgtA) Campylobacter jejuniTransfers GalNAc to the galactose of the lactose core. researchgate.net
β-1,3-galactosyltransferase (CgtB) Campylobacter jejuniTransfers Gal to the GalNAc residue, forming the GM1a core. researchgate.netresearchgate.net
Bifunctional Sialyltransferase (Cst-II) Campylobacter jejuniAdds the initial α-2,3-linked sialic acid and the subsequent α-2,8-linked sialic acid. researchgate.netjci.org

Chemical Derivatization and Biotinylation Procedures

The final step in the synthesis of the probe is the chemical attachment of biotin. This is typically performed on the linker that was previously integrated into the ganglioside precursor. If the synthesis begins with a non-biotinylated precursor containing a terminal functional group like an azide, it is first reduced to a primary amine. researchgate.net

The biotinylation is then carried out via an amide bond formation. This reaction often employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The biotin molecule, which contains a carboxylic acid, is activated by EDC and then reacts with the terminal amine on the linker to form a stable amide linkage. researchgate.net This procedure ensures that the biotin moiety is securely attached to the aglycone part of the ganglioside, making it suitable for solid-phase applications and interaction studies. nih.gov The resulting biotinylated ganglioside can then be used in various assays, such as modified ELISA procedures or for probing interactions on streptavidin-coated surfaces. nih.govcaymanchem.com

Analytical and Spectroscopic Techniques for Probe Verification

Following the complex chemoenzymatic synthesis, rigorous analytical methods are required to confirm the identity, purity, and structural integrity of the this compound probe. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of complex glycans like the GD1a probe. High-field NMR (e.g., 600 MHz) provides detailed information about the molecular structure. nih.govresearchgate.net

Specific applications of NMR in this context include:

Confirmation of Glycosidic Linkages : One- and two-dimensional NMR experiments (such as COSY, TOCSY, HSQC, and HMBC) are used to determine the connectivity of the sugar residues and confirm the specific anomeric configurations (α or β) and linkage positions (e.g., β1-3, β1-4, α2-3, α2-8). nih.govresearchgate.net The linkage specificity of each glycosyltransferase used in the synthesis can be confirmed by analyzing the NMR spectra of the resulting oligosaccharide. nih.gov

Structural Integrity : NMR confirms that the core oligosaccharide structure has been correctly assembled and that no unintended structural changes occurred during the chemical derivatization and biotinylation steps.

Purity Assessment : The purity of the final compound can be assessed by ¹H NMR, with products often achieving >90% purity as determined by this method. elicityl-oligotech.com

Mass Spectrometry (MS) for Molecular Integrity and Composition

Mass spectrometry is crucial for verifying the molecular weight of the final probe and confirming its elemental composition. It is also highly effective for analyzing complex ganglioside mixtures and distinguishing between isomers. nih.gov

Key MS techniques and their findings include:

Molecular Weight Verification : Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Electrospray Ionization (ESI-MS) are used to determine the exact mass of the biotinylated GD1a probe, confirming the successful conjugation of all components. nih.govnih.gov

Isomer Differentiation : The GD1a probe is isomeric with another ganglioside, GD1b. While they can be difficult to distinguish in first-order mass spectra, tandem mass spectrometry (MS/MS or MSⁿ) can differentiate them. nih.govmdpi.com Collision-induced dissociation (CID) of the parent ions generates distinct fragmentation patterns for GD1a and GD1b, allowing for their unambiguous identification. nih.govmdpi.com

High-Resolution Analysis : High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or nanoESI sources on instruments like Orbitraps, provides exceptional mass accuracy and sensitivity. nih.govnih.gov This allows for the precise identification of the ganglioside and characterization of its ceramide structure, which can vary in fatty acid chain length. nih.gov

TechniqueApplication for Probe VerificationKey FindingsReference
MALDI-TOF/TOF MS Isomer differentiation and structural analysis.Generates specific fragment ions that can distinguish GD1a from GD1b. mdpi.com
LC-MS (with ZIC-HILIC column) Isomer separation and quantification.Achieves chromatographic separation of GD1a and GD1b isomers. nih.gov
Linear Trap Quadrupole (LTQ) MS with MSⁿ Isomeric analysis and detailed structural elucidation.MS³ analyses of permethylated gangliosides reveal fragment ions specific to the GD1a structure. nih.gov
NanoESI-Orbitrap MS High-resolution and high-sensitivity analysis.Provides ultra-high resolution and mass accuracy for confident identification of the probe and its isoforms. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized biotinylated ganglioside probes like this compound. This method allows for the separation of the target compound from starting materials, reaction byproducts, and other impurities, ensuring that the probe is of sufficient homogeneity for use in sensitive biological assays. The final purity of individual molecular species of gangliosides like GD1a can exceed 99% homogeneity with respect to their saccharide moiety after HPLC purification. rsc.org

Detailed research findings have established robust HPLC protocols for the analysis of gangliosides. While specific chromatograms for this compound are not widely published, representative methods for closely related underivatized and biotinylated gangliosides provide a strong framework for its purity assessment. These methods often employ reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) columns.

For instance, a semi-preparative and analytical HPLC procedure for the isolation of molecular species of underivatized GM1 and GD1a has been described in detail. rsc.org This method is capable of resolving different molecular species based on variations in the sphingoid base. Another approach for the separation and quantification of underivatized gangliosides utilizes a microbore HPLC column with UV detection at 197 nm. More recently, optimized liquid chromatography-mass spectrometry (LC-MS) methods using ZIC-HILIC columns have proven effective in separating ganglioside isomers, such as GD1a and GD1b.

The table below outlines typical parameters for the HPLC analysis of biotinylated gangliosides, compiled from established methods for similar compounds.

ParameterDescription
Column Reversed-Phase C18 (e.g., µBondapak RP-18) or HILIC (e.g., ZIC-HILIC)
Mobile Phase A Acetonitrile
Mobile Phase B Aqueous buffer (e.g., 5 mM phosphate (B84403) buffer) or Water with 5 mM ammonium (B1175870) acetate
Gradient A gradient of decreasing Mobile Phase A and increasing Mobile Phase B is typically used to elute the highly polar gangliosides.
Flow Rate 0.5 - 2.0 mL/min for analytical scale
Detection UV absorbance at low wavelengths (e.g., 195-210 nm) or Mass Spectrometry (MS) for enhanced sensitivity and structural information.
Purity Confirmation The purity is determined by the relative area of the main peak in the chromatogram. The identity of the peak is confirmed by comparing its retention time to a reference standard and by mass spectrometry.

Molecular Recognition and Mechanistic Insights of Gd1a Ganglioside Sugar β Nac Sp3 Biotin Interactions

Specificity and Affinity of GD1a Ganglioside sugar-β-NAc-sp3-biotin with Biological Targets

The biotinylated form of GD1a is instrumental in characterizing its binding specificity and affinity with various biological molecules, particularly proteins. This is achieved by immobilizing the biotinylated ganglioside on streptavidin-coated surfaces for binding assays or by using it as a probe to detect interactions in complex biological samples. nih.govresearchgate.net

The analysis of binding kinetics between GD1a and its protein partners is crucial for understanding the functional consequences of these interactions. The biotin (B1667282) tag on GD1a facilitates these studies by allowing its immobilization on sensor chips for techniques like Surface Plasmon Resonance (SPR). While specific kinetic data for "this compound" is not broadly published, the methodology is well-established. For instance, a GATS tag system, which is compatible with biotin labeling, demonstrated a high binding affinity of 8.71 × 10⁻⁹ M in an SPR analysis, showcasing the precision these techniques offer. nih.gov Biotinylated ganglioside analogues are frequently used in solid-phase applications and for developing improved ELISA tests to analyze these interactions. caymanchem.comnih.gov The strong and specific interaction of the biotin tag with streptavidin allows for stable and oriented presentation of the ganglioside, which is essential for accurate kinetic measurements. caymanchem.com

Biotinylated GD1a serves as a critical tool for identifying and validating its binding partners. Gangliosides like GD1a act as receptors for various proteins, mediating cell-cell recognition and modulating signaling. nih.gov The biotin tag enables the capture and identification of these Glycoconjugate-Binding Proteins (GBPs) from cell lysates or in screening assays. researchgate.net

Several key binding partners for GD1a have been identified:

Myelin-associated glycoprotein (B1211001) (MAG, Siglec-4): GD1a on the surface of axons is a functional ligand for MAG on myelin, an interaction crucial for maintaining axon-myelin stability. nih.gov

Toll-like Receptor 2 (TLR2): GD1a acts as an essential coreceptor for TLR2, mediating signaling in response to the B subunit of type IIb enterotoxin from E. coli. mdpi.com

Viral Proteins: GD1a functions as a receptor for certain viruses. It is required for the infectious entry of murine polyomavirus and serves as an essential endolysosomal receptor for Hepatitis A virus (HAV), binding the HAV capsid at low pH. nih.govnih.gov

Toxins: The B-subunit of the heat-labile enterotoxin LTIIb, which is structurally related to cholera toxin, specifically binds to GD1a. nih.gov

Interactive Table: Known Biological Targets of GD1a

Role in Membrane Microdomain Organization and Lipid Raft Studies

Gangliosides are recognized as fundamental components in the organization of membrane microdomains, often referred to as lipid rafts. nih.govnih.gov These cholesterol- and sphingolipid-enriched domains function as platforms for signal transduction and protein sorting. nih.govnih.gov GD1a's presence and distribution within these rafts are critical for their function.

Studies using detergents like Brij O20 and Triton X-100 for lipid raft isolation have shown that a significant portion of major brain gangliosides, including GD1a, may reside outside of raft domains, challenging the view that they are exclusively raft-associated. nih.gov The use of biotinylated GD1a can help elucidate this distribution with less perturbation than traditional biochemical fractionation. nih.gov For example, metabolically biotinylated reporters have been developed to image inner leaflet lipid rafts with electron microscopy. nih.gov

The association of GD1a with lipid rafts is functionally significant. The transport of toxins like LTIIb from the plasma membrane to the endoplasmic reticulum is dependent on the association of the GD1a-toxin complex with lipid rafts. nih.gov In cells where GD1a does not associate with lipid rafts, the toxin is sorted away from this retrograde pathway, highlighting the crucial role of microdomain organization in intracellular trafficking. nih.gov

Investigations into Cell Surface Presentation and Cellular Uptake Mechanisms (in vitro models)

The use of biotinylated probes, such as GD1a sugar-β-NAc-sp3-biotin, is a powerful method for studying the presentation of molecules on the cell surface and their subsequent internalization. nih.govresearchgate.net Cell surface biotinylation assays, which use membrane-impermeable biotin reagents, allow for the specific labeling and tracking of surface-exposed molecules. nih.govmdpi.com

In vitro models have demonstrated that the cellular uptake of ligands binding to GD1a is a regulated process. The uptake of polyomavirus, which uses GD1a as a receptor, is dependent on cholesterol and caveolae, which are a type of lipid raft. nih.gov This GD1a-mediated uptake pathway involves actin filaments and is sensitive to the drug Brefeldin A, which disrupts Golgi-to-ER transport. nih.gov This suggests a complex endocytic pathway that begins at the cell surface and proceeds through various intracellular compartments. nih.gov Similarly, studies with biotin-labeled gliadin peptides have shown that their presentation on the surface of various cell lines is a metabolically active process, being reduced at low temperatures or after cell fixation. nih.gov These models underscore the utility of biotin tags in dissecting complex cellular uptake and presentation mechanisms.

Perturbation of Cellular Signaling Pathways (in vitro studies)

The interaction of GD1a with its binding partners can trigger or modulate various intracellular signaling cascades. The ability to use biotinylated GD1a in controlled in vitro systems has been essential for dissecting these pathways.

RhoA/ROCK Pathway: Anti-ganglioside antibodies with GD1a reactivity, which are associated with the neurological disorder Guillain-Barré syndrome, have been shown to inhibit neurite outgrowth. nih.gov This inhibitory effect is mediated by the activation of the small GTPase RhoA and its downstream effector, Rho kinase (ROCK), following the engagement of the antibody with cell-surface GD1a. nih.gov

Protein Kinase A (PKA) Pathway: In oligodendrocyte progenitor cells (OPCs), exogenous GD1a can overcome the inhibitory effects of fibronectin aggregates on cell maturation and myelin formation. nih.gov Kinase activity profiling revealed that GD1a activates a Protein Kinase A (PKA)-dependent signaling pathway, leading to the phosphorylation of the transcription factor CREB. nih.gov This finding suggests a role for GD1a in promoting remyelination.

Toll-like Receptor (TLR) Signaling: GD1a on human monocytes serves as a coreceptor for TLR2, facilitating its interaction with TLR1 to form a signaling complex in response to the type IIb E. coli enterotoxin. This engagement leads to the activation of the NF-κB signaling pathway. mdpi.com

Interactive Table: Signaling Pathways Modulated by GD1a Interactions

Advanced Research Applications of Gd1a Ganglioside Sugar β Nac Sp3 Biotin

Cell Imaging and Localization Studies

Visualizing the precise location of GD1a on and within cells is fundamental to understanding its function. The biotinylated GD1a probe is an invaluable tool for these localization studies, leveraging the biotin-streptavidin system for high-sensitivity imaging. caymanchem.comnih.gov

Fluorescence and confocal microscopy allow for high-resolution visualization of GD1a distribution. In this method, cells are incubated with GD1a Ganglioside sugar-β-NAc-sp3-biotin, which integrates into the cell membranes, mimicking the natural presentation of the ganglioside. After incubation and washing to remove any unbound probe, the cells are treated with streptavidin that has been chemically linked (conjugated) to a fluorescent dye (a fluorophore).

The streptavidin-fluorophore conjugate binds specifically to the biotin (B1667282) tag on the GD1a probe. When excited by a laser of a specific wavelength, the fluorophore emits light, revealing the probe's location. Confocal microscopy, in particular, allows for the optical sectioning of the sample, generating sharp, three-dimensional reconstructions of the ganglioside's distribution on the cell surface or within intracellular compartments. nih.gov This technique has been instrumental in observing the localization of gangliosides in various cell types, including nerve fibers, where GD1a is known to be concentrated. nih.gov

Key Findings from Ganglioside Imaging Studies:

Technique Cell Type/Model Typical Observation Reference
Immunofluorescence Human Nerve Fibers Staining of the inner part of compact myelin and periaxonal regions in motor nerves. nih.gov
Confocal Microscopy Mouse Brain (post-ischemia) Detection of GD1a in the peri-infarct area of the brain. nih.gov

| Immunoelectron Microscopy | Cultured Fibroblasts | Tracking the distribution and trafficking of biotinylated gangliosides from the plasma membrane to intracellular organelles. | nih.gov |

Flow cytometry is a powerful technique for rapidly analyzing the characteristics of thousands of cells in a population. To study the surface binding of GD1a, cells are incubated with the biotinylated GD1a probe, followed by a second incubation with fluorophore-conjugated streptavidin. The cell suspension is then passed through a flow cytometer.

As each cell passes through a laser beam, the attached fluorophore is excited, and the emitted light is detected. This provides quantitative data on the amount of GD1a probe bound to the surface of each individual cell. The results can reveal the percentage of cells in a population that express binding sites for GD1a and the relative density of these sites on the cell surface. nih.govresearchgate.net This approach is highly effective for comparing GD1a surface presence across different cell types or under various experimental conditions, such as during differentiation or after treatment with signaling molecules. nih.gov For instance, flow cytometry has been used to demonstrate changes in the ganglioside profile, including GD1a, during the osteogenic differentiation of human bone marrow mesenchymal stem cells. nih.gov

Functional Investigations in Cellular and Organoid Models

Beyond imaging and proteomics, the biotinylated GD1a probe can be used to directly investigate the functional consequences of GD1a in biological systems. By introducing the probe into cell cultures or more complex 3D organoid models, researchers can manipulate the concentration of GD1a and observe the effects on cellular behavior.

In cellular models, such as neuroblastoma cell lines or primary neuronal cultures, the addition of the GD1a probe can be used to study its influence on processes like cell migration, neurite outgrowth, and survival. nih.gov For example, studies have shown that altering the expression of complex gangliosides, including GD1a, can inhibit neuroblastoma cell migration. nih.gov In stem cell models, the probe can help elucidate the role of GD1a in differentiation pathways. Research on human bone marrow mesenchymal stem cells has shown that GD1a levels increase significantly during differentiation into bone-forming osteoblasts, and the addition of exogenous GD1a can influence this process. nih.gov

Organoid models, which are self-organizing 3D structures that better replicate the complexity of native tissue, offer an even more advanced platform. In brain organoids, for instance, the GD1a probe could be used to explore its role in neural network formation, myelination, and the cellular interactions that are critical for proper brain development. nih.gov The biotin tag allows for tracking the exogenous ganglioside and correlating its presence with specific functional outcomes in these intricate systems.

Modulation of Cell Adhesion, Migration, and Differentiation

Gangliosides are integral components of the cell membrane and are known to play significant roles in modulating cell-surface interactions that govern adhesion, migration, and differentiation. While direct studies focusing exclusively on "this compound" in these specific processes are not extensively detailed in the provided results, the utility of biotinylated gangliosides, in general, provides a clear framework for its application.

Researchers utilize biotinylated gangliosides to probe their functions in cellular dynamics. nih.gov By incorporating these molecules into cultured cells, their distribution and trafficking can be meticulously studied, often using techniques like immunoelectron microscopy. nih.gov The biotin tag serves as a reliable anchor for attaching the ganglioside to streptavidin-coated surfaces, creating a controlled environment to study cell attachment and spreading. This setup allows for the systematic investigation of how GD1a, when presented on a substrate, influences the adhesive properties of specific cell types, such as neurons or glial cells.

Similarly, in cell migration assays, surfaces can be patterned with biotinylated GD1a to study haptotaxis—the directed movement of cells along a gradient of adhesive cues. By observing how cells respond to these engineered surfaces, scientists can dissect the specific contribution of GD1a to the complex machinery of cell migration. In the context of differentiation, particularly in neurobiology, introducing biotinylated GD1a into neuronal cell cultures can help elucidate its role in processes like neurite outgrowth and synaptogenesis. mdpi.commdpi.com For instance, studies have shown that complex gangliosides, including GD1a, increase significantly during axonogenesis in cultured hippocampal neurons. mdpi.com The ability to precisely control the presentation and density of GD1a via biotin-streptavidin binding is a powerful method for understanding its function as a signaling molecule in these developmental events. caymanchem.com

Research AreaApplication of Biotinylated GD1aPotential Findings
Cell Adhesion Immobilization on streptavidin-coated plates to create an adhesive substrate.Quantifying the strength and specificity of cell binding to GD1a-rich surfaces.
Cell Migration Creating patterned surfaces to study directed cell movement (haptotaxis).Determining the role of GD1a as a guidance cue for migrating cells.
Cell Differentiation Supplementing cell culture media or coating culture dishes.Investigating the influence of exogenous GD1a on neuronal differentiation and neurite extension. mdpi.commdpi.com

Probing Neurobiological Processes in Primary Neuronal Cultures and Brain Slices

The biotinylated form of GD1a is particularly useful for studying its function in more complex and physiologically relevant systems like primary neuronal cultures and brain tissue slices. nih.gov Gangliosides GD1a and GT1b are the primary ligands for Myelin-Associated Glycoprotein (B1211001) (MAG), a key protein involved in axon-myelin interactions. nih.gov Understanding this interaction is crucial for research into nerve regeneration and demyelinating diseases.

In these experimental settings, the biotin tag on GD1a allows for precise tracking and visualization. For example, biotinylated GD1a can be introduced into neuronal cultures, and its interaction with MAG or other binding partners on the neuronal or glial cell surface can be detected using streptavidin conjugated to a fluorescent dye or an enzyme. nih.gov This enables high-resolution imaging of where GD1a localizes, for instance, at the nodes of Ranvier, synapses, or in specific membrane microdomains. nih.govnih.gov

Furthermore, in studies using brain slices, biotin-conjugated GD1a can be used to identify cells that specifically bind to this ganglioside. nih.gov This can help map the distribution of GD1a receptors and understand the cellular basis of its neurobiological effects. The strong biotin-streptavidin bond also facilitates pull-down assays from brain tissue lysates to identify novel GD1a-binding proteins, thus expanding our understanding of its signaling pathways. The ability to use biotinylated probes in vivo has been demonstrated for labeling proteins in specific cell types within the mouse brain, highlighting the potential for similar applications with biotinylated glycolipids to study their interactions in a native environment. nih.gov

Experimental SystemMethodResearch Goal
Primary Neuronal Cultures Incubation with biotinylated GD1a followed by detection with fluorescent streptavidin.Visualize the localization of GD1a binding sites on neurons and glia; study its role in synapse formation and stability. mdpi.com
Brain Slices Application of biotinylated GD1a to tissue sections, followed by immunohistochemical detection.Map the distribution of GD1a-binding proteins (e.g., MAG) in different brain regions. nih.gov
Brain Lysates Use of biotinylated GD1a as bait in pull-down assays with streptavidin beads.Isolate and identify novel proteins that interact with GD1a.

Development of Glycan Array Platforms and Microarrays for High-Throughput Screening

The conjugation of biotin to GD1a is a key enabling technology for the development of glycan arrays and microarrays. rsc.orgnih.gov These platforms are powerful tools for high-throughput screening, allowing researchers to simultaneously test the binding of hundreds or thousands of samples against a specific glycan. nih.govnih.govmdpi.com

In this application, a streptavidin-coated surface, such as a glass slide or a microplate well, is used as the base. rsc.orgnih.gov The biotinylated GD1a ganglioside is then "printed" or spotted onto this surface, where it becomes firmly anchored through the biotin-streptavidin interaction. caymanchem.comrsc.org This creates a microarray where each spot presents a defined amount of GD1a.

These GD1a-functionalized microarrays can then be used to:

Screen for antibodies: Serum from patients with autoimmune neuropathies, such as Guillain-Barré syndrome (GBS), can be screened to detect and profile anti-GD1a antibodies. nih.govnih.gov

Identify binding partners: Libraries of proteins, viruses, or bacterial toxins can be screened to identify novel molecules that specifically recognize and bind to GD1a. researchgate.net

Characterize protein specificity: The binding specificity of known glycan-binding proteins (lectins), such as Siglecs, can be finely mapped by comparing their binding to GD1a versus other glycans on the array. researchgate.net

This high-throughput approach accelerates the discovery of biologically significant interactions, providing valuable insights into the roles of GD1a in health and disease. researchgate.netresearchgate.net

Utilization in Immunoassays for Antigen Detection in Research (e.g., modified ELISA)

The biotinylated GD1a ganglioside is highly effective in various immunoassay formats, most notably in modified Enzyme-Linked Immunosorbent Assays (ELISAs). rsc.org The principle relies on the robust and specific biotin-streptavidin linkage to immobilize the antigen (GD1a) for the detection of specific antibodies or other binding molecules. caymanchem.com

In a typical modified ELISA setup for detecting anti-GD1a antibodies, the wells of a microtiter plate are coated with streptavidin. mybiosource.com Biotinylated GD1a is then added and binds to the streptavidin-coated surface. After washing away any unbound ganglioside, the plate is ready for the assay. Biological samples, such as patient serum, are added to the wells. If anti-GD1a antibodies are present, they will bind to the immobilized GD1a. nih.gov The detection of these bound antibodies is then achieved using a secondary antibody conjugated to an enzyme (like horseradish peroxidase), which catalyzes a color-changing reaction. mybiosource.com The intensity of the color is proportional to the amount of anti-GD1a antibody in the sample. mybiosource.com

This method offers several advantages over traditional ELISAs where the antigen is directly adsorbed to the plastic plate:

Oriented and Consistent Antigen Presentation: The biotin-streptavidin linkage ensures that the GD1a molecules are uniformly oriented, which can improve the accessibility of epitopes for antibody binding. rsc.org

Increased Sensitivity and Specificity: The strong binding affinity prevents the antigen from leaching off the plate during washing steps, reducing background noise and improving the reliability of the assay. rsc.orgresearchgate.net

Versatility: This platform can be adapted to detect not just antibodies, but any protein or pathogen that binds to GD1a by using a labeled version of the interacting molecule. For example, it has been used to detect bacterial toxins that use gangliosides as receptors. caymanchem.com

Assay ComponentFunctionAdvantage in Modified ELISA
Streptavidin-coated plate Solid support for the assay.High binding capacity for biotinylated molecules.
This compound The immobilized antigen.Allows for strong, specific, and oriented attachment to the plate. rsc.org
Anti-GD1a Antibody (from sample) The analyte to be detected.Specific binding to the immobilized GD1a. nih.govnih.gov
Enzyme-linked Secondary Antibody Detection reagent.Binds to the analyte, enabling a colorimetric signal.

Sophisticated Methodologies and Biophysical Approaches

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring molecular interactions in real time without the need for labels on the interacting partner. bertin-bioreagent.comnih.gov In a typical SPR experiment involving GD1a Ganglioside sugar-β-NAc-sp3-biotin, the biotinylated ganglioside is immobilized on a streptavidin-coated sensor chip. An analyte, such as a protein or a toxin, is then flowed over the sensor surface. The binding of the analyte to the immobilized GD1a causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the direct measurement of the association and dissociation rates of the interaction.

A notable example of this application is the study of the interaction between cholera toxin and various gangliosides. nih.govacs.org Research has shown that cholera toxin exhibits a high affinity for GD1a. Although its primary receptor is GM1, its binding to GD1a is significant and has been quantified using SPR. acs.org The kinetic parameters obtained from such studies provide a detailed picture of the binding event, including how quickly the complex forms and how stable it is over time.

Table 1: Representative Kinetic and Thermodynamic Constants for Cholera Toxin Binding to Gangliosides Determined by SPR

Ganglioside Apparent Association Constant (ka) (M⁻¹s⁻¹) Apparent Dissociation Constant (kd) (s⁻¹) Equilibrium Dissociation Constant (KD) (M)
GM1 ~2 x 10⁶ 5.86 x 10⁻⁶ 4.61 x 10⁻¹²
GD1a ~2 x 10⁶ Not explicitly stated, but contributes to a weaker KD than GM1 3.18 x 10⁻¹¹
GM2 ~2 x 10⁶ Not explicitly stated Not explicitly stated
GM3 ~2 x 10⁶ 1.53 x 10⁻⁵ Not explicitly stated

Data synthesized from findings reported in Biochemistry (1996). acs.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Interactions

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. tudelft.nlmalvernpanalytical.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.com In an ITC experiment with this compound, the biotinylated ganglioside could be loaded into the sample cell, and a binding partner titrated into the cell. However, due to the nature of the biotin (B1667282) tag, a more common approach would be to study the interaction of non-biotinylated GD1a with its binding partners to avoid any potential interference from the biotin moiety in the thermodynamic measurements.

ITC is a solution-based technique, which eliminates the need for immobilization and can provide a more direct measurement of the binding thermodynamics in a system that more closely mimics the physiological state. nih.gov The data obtained from ITC are crucial for understanding the driving forces behind the interaction, whether it is enthalpically driven (due to favorable bond formation) or entropically driven (due to increased disorder, such as the release of water molecules from the binding interface). malvernpanalytical.com

Table 2: Thermodynamic Parameters Obtainable from an ITC Experiment

Parameter Description
Binding Affinity (KD) A measure of the strength of the interaction.
Stoichiometry (n) The ratio of the interacting molecules in the complex.
Enthalpy (ΔH) The heat change associated with the binding event.

| Entropy (ΔS) | The change in disorder of the system upon binding. |

Atomic Force Microscopy (AFM) for Single Molecule Interaction Analysis

This single-molecule approach provides unprecedented detail about the interaction, including the unbinding force, the energy landscape of the bond, and the presence of any intermediate binding states. nih.gov AFM can also be used to image the distribution and organization of GD1a on a model membrane surface, providing insights into its clustering behavior. nih.gov

Integration with Proximity Labeling Techniques for Interactome Mapping (e.g., BioID, APEX2 adaptation)

Proximity labeling techniques, such as BioID and APEX2, are powerful methods for identifying the interacting partners of a protein of interest in a cellular context. nih.govnih.gov These methods utilize an enzyme (biotin ligase for BioID or ascorbate (B8700270) peroxidase for APEX2) that is fused to a "bait" protein. addgene.orgharvard.edu The enzyme generates reactive biotin species that covalently label nearby proteins, which can then be captured using streptavidin beads and identified by mass spectrometry. nih.gov

This compound itself is not directly used in the fusion construct. Instead, a protein that specifically binds to GD1a would be used as the bait. However, the biotinylated GD1a can be used in complementary in vitro pulldown assays to validate the interactions identified through proximity labeling. In such an assay, the biotinylated GD1a is immobilized on streptavidin beads and incubated with a cell lysate. Proteins that bind to GD1a will be pulled down and can be identified by mass spectrometry, providing a biochemical validation of the in-cell proximity labeling results.

Table 3: Comparison of Proximity Labeling Techniques

Technique Enzyme Principle
BioID A mutant of the E. coli biotin ligase BirA (BirA*) Fused to a bait protein, BirA* releases reactive biotinoyl-5'-AMP, which covalently labels primary amines on nearby proteins.

| APEX2 | An engineered ascorbate peroxidase | Fused to a bait protein, APEX2 catalyzes the oxidation of biotin-phenol to a short-lived, reactive radical that labels electron-rich amino acids on nearby proteins. |

Computational Modeling and Molecular Dynamics Simulations of Compound-Target Complexes

Computational modeling and molecular dynamics (MD) simulations are invaluable tools for understanding the structure, dynamics, and interactions of complex biomolecules like GD1a at an atomic level. tandfonline.comopenaccessgovernment.org MD simulations can model the behavior of GD1a within a lipid bilayer, providing insights into its conformation, orientation, and the dynamics of its oligosaccharide headgroup. tandfonline.comtandfonline.com These simulations have revealed that the terminal sialic acid of GD1a is more exposed to the solvent, which has implications for its accessibility to binding partners. tandfonline.com

When combined with experimental data, such as that from X-ray crystallography or cryo-electron microscopy, computational docking and MD simulations can be used to build and refine models of GD1a in complex with its target proteins. nih.govtdl.org These models can help to identify the specific amino acid residues and sugar moieties that are involved in the interaction, providing a detailed structural basis for the observed binding affinity and specificity. cgmartini.nl Furthermore, simulations can shed light on how the binding of a ligand might induce conformational changes in GD1a or its protein partner. nih.gov

Table 4: Key Insights from Molecular Dynamics Simulations of GD1a

Finding Implication
The terminal sialic acid is more solvent-exposed. This residue is likely a primary recognition site for binding partners.
GD1a can induce local disorder in the lipid bilayer. This suggests that GD1a can influence the physical properties of the cell membrane.
The oligosaccharide headgroup is stabilized by intramolecular hydrogen bonds. This contributes to the specific three-dimensional structure of the headgroup, which is crucial for recognition.

Information synthesized from findings reported in the Journal of Molecular Structure: THEOCHEM and the Journal of Physical Chemistry B. tandfonline.comcgmartini.nl

Theoretical Frameworks and Hypotheses Driving Research with Gd1a Ganglioside Sugar β Nac Sp3 Biotin

The study of complex biomolecules like the GD1a ganglioside, particularly when modified with a biotin (B1667282) tag for research purposes, is guided by several key theoretical frameworks and hypotheses. These concepts provide the intellectual foundation for designing experiments and interpreting results related to the molecule's function in biological systems.

Challenges, Limitations, and Future Directions in Research

Addressing Specificity and Off-Target Binding Challenges in Complex Biological Systems

A primary challenge in utilizing GD1a Ganglioside sugar-β-NAc-sp3-biotin in complex biological environments is ensuring its specific binding and minimizing off-target interactions. The intricate nature of the cell membrane, with its dense landscape of lipids, proteins, and other glycoconjugates, creates a significant potential for non-specific binding. The biotin (B1667282) moiety, while invaluable for detection and purification, can be recognized by endogenous biotin-binding proteins, leading to false-positive signals.

Furthermore, the specificity of interactions involving gangliosides is remarkably subtle. For instance, research on anti-GD1a antibodies associated with the acute motor axonal neuropathy (AMAN) variant of Guillain-Barré syndrome has shown that fine specificity determines their targeting. nih.govmdpi.com Monoclonal antibodies that react with GD1a can show distinct binding patterns, with some preferentially staining motor axons while others bind to both motor and sensory axons. nih.gov This specificity is not merely about recognizing the GD1a glycan structure but is also influenced by the presentation and conformation of the ganglioside within the membrane. nih.gov These findings underscore the challenge for a synthetic probe like GD1a-biotin to perfectly mimic the native presentation of GD1a and to engage with its biological partners with complete fidelity.

Key Challenges in Probe Specificity:

ChallengeDescriptionPotential Impact
Steric Hindrance The biotin-linker component may sterically hinder the natural interaction between the GD1a glycan headgroup and its binding partners.Can prevent the probe from accurately reporting on true biological interactions.
Non-specific Binding The probe may bind to membrane components other than its intended target through hydrophobic or electrostatic interactions.Generates background noise and potentially misleading data in experimental assays.
Endogenous Biotin The presence of naturally occurring biotin and biotinylated enzymes in cells can interfere with avidin (B1170675)/streptavidin-based detection methods.Leads to high background signals and complicates the interpretation of results.
Conformational Differences The conformation of the synthetic probe in an artificial membrane or assay system may not replicate the exact orientation of endogenous GD1a in a native cell membrane lipid raft. nih.govMay fail to capture interactions that are dependent on a specific membrane microenvironment.

Addressing these challenges requires the development of sophisticated control experiments, such as using probes with scrambled or truncated glycan structures, and the use of advanced imaging and analytical techniques to validate observed interactions.

Advancements in Synthetic Efficiency and Scalability for Research Demands

The availability of high-purity ganglioside probes in sufficient quantities is essential for rigorous and reproducible research. Historically, the isolation of gangliosides from natural sources (e.g., porcine brain) presented challenges related to purity, heterogeneity, and potential contamination. avantiresearch.com Modern synthetic chemistry has made significant strides in overcoming these issues, with chemoenzymatic synthesis emerging as a particularly powerful approach.

Chemoenzymatic methods leverage the high specificity of glycosyltransferases to build complex glycan structures, such as the oligosaccharide portion of GD1a, in a controlled, stepwise manner. nih.govrsc.org This approach allows for the creation of structurally precise molecules with high yields. nih.govrsc.org For example, biotinylated analogues of various gangliosides, including GD1a, have been successfully synthesized using glycosyltransferases from Campylobacter jejuni. nih.gov These synthetic strategies not only provide access to homogenous materials but also facilitate the introduction of labels like biotin at specific positions within the molecule. nih.govcaymanchem.com

Despite these advances, the scalability of these multi-step syntheses can be a limitation. The production of the large quantities of probes required for high-throughput screening or extensive in vivo studies remains a significant challenge. Future research will likely focus on optimizing reaction conditions, developing more robust enzymatic catalysts, and exploring automated synthesis platforms to improve both the efficiency and scalability of production to meet growing research demands.

Integration of this compound with Systems Biology Approaches (e.g., Glycoproteomics, Glycolipidomics)

Systems biology aims to understand the broader network of interactions within a cell or organism. Biotinylated probes like this compound are powerful tools for these approaches, enabling the identification of binding partners and the characterization of ganglioside-centric interaction networks.

In the field of glycoproteomics , the biotin tag on the GD1a probe can be used as an affinity handle. By incubating the probe with cell lysates or live cells, researchers can capture GD1a-binding proteins. These captured proteins can then be isolated using streptavidin-coated beads and subsequently identified and quantified using mass spectrometry. This "pull-down" strategy can reveal novel receptors, signaling partners, and enzymes that interact with GD1a, providing a snapshot of its interactome.

Similarly, in glycolipidomics , biotinylated gangliosides can be used to study their trafficking, metabolism, and co-localization with other lipids within the cell. nih.govnih.gov The strong biotin-streptavidin interaction allows for the specific detection and imaging of the probe's movement through different cellular compartments, from the plasma membrane to endosomal and Golgi networks. nih.gov However, the analysis of gangliosides by techniques like high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) is inherently challenging due to their amphiphilic nature. chimia.ch The integration of data from probe-based studies with advanced analytical methods is crucial for building comprehensive models of ganglioside function. chimia.ch

Exploration of Novel Basic Biological Roles and Mechanisms

GD1a is one of the four major gangliosides that predominate in the mammalian brain, alongside GM1, GD1b, and GT1b. nih.govresearchgate.net These molecules are not static components of the cell membrane but are active participants in critical neurological processes. nih.govcreative-diagnostics.com Probes such as this compound are instrumental in dissecting these roles.

Established and Emerging Roles of GD1a:

Axon-Myelin Stability: GD1a, along with GT1b, acts as a functional ligand on axons for the myelin-associated glycoprotein (B1211001) (MAG) found on myelin sheaths. nih.gov This interaction is vital for maintaining the long-term stability of myelinated axons, protecting them from toxins, and modulating axon regeneration. nih.govmdpi.com

Signal Transduction: Gangliosides are known to modulate the activity of membrane proteins and ion channels, thereby influencing cellular signaling pathways. nih.govcreative-diagnostics.com They can act as co-receptors or directly interact with signaling proteins within lipid rafts to regulate processes like cell proliferation, differentiation, and adhesion. creative-diagnostics.com

Neuronal Excitability: In conjunction with GM1, GD1a has been implicated in the regulation of neuronal Ca2+ homeostasis, a key factor in neuronal excitability and synaptic transmission. mdpi.com

The use of labeled probes allows researchers to visualize these interactions in cultured cells and to biochemically isolate the molecular machinery involved. nih.gov By tracking the fate of exogenous biotinylated GD1a, scientists can gain insights into the dynamics of ganglioside turnover and their role in synaptic plasticity and memory formation. nih.govmdpi.com

Development of Next-Generation Glycoconjugate Probes with Enhanced Research Capabilities

While biotinylation is a robust and widely used technique, the future of glycobiology research lies in the development of more sophisticated and versatile molecular probes. The goal is to create "smart" probes that offer enhanced capabilities for studying ganglioside function in real-time and within complex native environments.

Innovations in Probe Design:

Probe TechnologyDescriptionPotential Application
Dual-Labeling Incorporating both a biotin tag for purification and a fluorescent reporter group (e.g., fluorescein) onto the same molecule. elicityl-oligotech.comAllows for simultaneous biochemical isolation and live-cell imaging of the probe, correlating molecular interactions with spatial and temporal dynamics.
Cleavable Linkers Designing linkers between the ganglioside and the biotin tag that can be cleaved by a specific stimulus (e.g., light, a specific enzyme).Enables the controlled release of captured binding partners from affinity matrices, facilitating their analysis by mass spectrometry without interference from the probe itself.
Photo-crosslinking Groups Attaching a photoreactive group to the probe that, upon activation with UV light, forms a covalent bond with nearby interacting molecules.Permanently captures even transient or weak interactions, providing a more stable and accurate snapshot of the GD1a interactome in its native context.
Glycorandomization Employing synthetic strategies to create libraries of ganglioside analogs with varied glycan structures. wikipedia.orgCan be used to dissect the structural determinants of ganglioside recognition and to develop highly specific probes or inhibitors for particular ganglioside-protein interactions.

These next-generation glycoconjugate probes, moving beyond simple affinity tags, will provide researchers with a more dynamic and precise toolkit. nih.govresearchgate.netnih.govmdpi.com They will enable the study of ganglioside biology with higher resolution, revealing the subtle and transient interactions that govern their diverse functions in health and disease.

Q & A

Q. What experimental models are suitable for studying GD1a ganglioside's role in osteogenesis?

In vitro models using bone marrow-derived mesenchymal stem cells (BMSCs) with Lamin A/C knockdown (via siRNA) or LmnaDhe/+ mutant mice are widely employed. Key methods include Alizarin Red staining for mineralization quantification, RT-PCR for osteogenic markers (BMP-2, osteocalcin), and micro-CT for bone microarchitecture analysis in vivo. Optimal GD1a treatment concentration is 3 μg/ml .

Q. How is GD1a ganglioside quantified in cellular or tissue samples?

Dot-blotting with anti-GD1a antibodies (e.g., Millipore MAB5606 at 1:5000 dilution) or cholera toxin subunit B (for GM1/GD1a cross-reactivity) is commonly used. Protein normalization via NanoDrop spectrophotometry and semi-quantitative analysis using ECL Prime detection are critical steps .

Q. What are the primary molecular targets of GD1a in signaling pathways?

GD1a enhances osteogenesis by activating the pERK1/2 pathway. Validation involves western blotting for phospho-ERK1/2 and pharmacological inhibition (e.g., U0126 MEK inhibitor) to confirm pathway dependency .

Advanced Research Questions

Q. How do structural modifications of GD1a (e.g., β-NAc-sp3-biotin conjugation) impact its biological activity?

Functionalization (e.g., propargyl or biotin tags) enables click chemistry applications, such as glycan array studies or receptor binding assays. For example, GD1a-β-NAc-sp3-biotin can be immobilized on streptavidin-coated surfaces to study interactions with Siglec-7/8. Activity retention post-modification must be confirmed via comparative osteogenesis assays or SPR binding kinetics .

Q. Why do conflicting results arise regarding GD1a's binding affinity to Siglec-7 in different studies?

Discrepancies may stem from glycan presentation methods (e.g., ELISA vs. glycan arrays) or GD1a structural variants. A 2020 study found weak GD1a-Siglec-7 binding in ELISA but no inhibition of GD3-Siglec-7 interactions, suggesting context-dependent binding modes. Control experiments with competing gangliosides (e.g., GT1a) are essential .

Q. What strategies resolve low solubility issues of GD1a in aqueous buffers?

Sequential solvent addition (e.g., ethanol → PBS) with vortexing, sonication, or gentle heating (37°C) is recommended. For biotinylated derivatives, use DMSO stocks (≤5% final concentration) to maintain solubility. Purity (>98%) and batch-specific COA validation are critical to avoid aggregation artifacts .

Methodological Challenges & Data Interpretation

Q. How to validate GD1a's role in ROS scavenging during early embryo development?

Porcine embryo in vitro culture (IVC) with GD1a supplementation (e.g., 10–50 μM) and ROS quantification via DCFH-DA fluorescence. Compare blastocyst rates and mitochondrial activity (JC-1 staining) between GD1a-treated and control groups. Note species-specific effects: pigs show robust GD1a-mediated ROS reduction, while mice may require ST3GAL2 knockout models .

Q. What controls are necessary when analyzing GD1a's impact on ganglioside metabolism in Huntington’s disease models?

Include age-matched wild-type littermates and tissue-specific controls (e.g., cortical vs. striatal samples). Normalize ganglioside levels to total protein content and validate via TLC or mass spectrometry. In YAC128 mice, GD1a reduction in the corpus callosum white matter correlates with disease progression .

Q. How to address batch-to-batch variability in synthetic GD1a derivatives?

Require COA documentation for purity (>98%), endotoxin levels, and structural validation (NMR, HRMS). For biotinylated GD1a, confirm linker integrity via MALDI-TOF. Reproducibility across batches can be tested using standardized osteogenic differentiation assays in Lmna-deficient MSCs .

Contradictory Findings & Resolution

Q. Why does GD1a enhance angiogenesis in endothelial cells but inhibit it in tumor models?

Context-dependent VEGF interactions explain this duality. In vascular endothelia, GD1a synergizes with VEGF via TLR2 co-receptor signaling. In tumors, GM3 competes with GD1a for VEGF binding, suppressing angiogenesis. Use tissue-specific knockout models (e.g., TLR2−/−) and co-immunoprecipitation to dissect mechanisms .

Q. How to reconcile GD1a's pro-osteogenic effects with its reduced levels in aging or laminopathy models?

Lmna mutations downregulate endogenous GD1a synthesis, exacerbating osteopenia. Exogenous GD1a rescues this via ERK1/2 activation, suggesting a feedback loop. Test this by combining GD1a supplementation with ERK pathway inhibitors in LmnaDhe/+ mice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.